

# Application Notes and Protocols: Quantifying PF-07059013 Binding to Hemoglobin

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Sickle cell disease (SCD) is a monogenic disorder resulting from a single point mutation in the  $\beta$ -globin gene, leading to the production of abnormal hemoglobin, known as sickle hemoglobin (HbS).[1][2][3] Under deoxygenated conditions, HbS polymerizes, causing red blood cells (RBCs) to become rigid and adopt a characteristic sickle shape.[1][2][3][4] This sickling leads to a cascade of downstream effects, including vaso-occlusion, chronic hemolytic anemia, and severe pain crises.[1][4]

**PF-07059013** is a noncovalent modulator of hemoglobin designed for the treatment of sickle cell disease.[1][2][4] It acts by binding to hemoglobin and stabilizing its relaxed (R) or oxygenated state.[4] This allosteric modulation increases the oxygen affinity of hemoglobin, thereby delaying the polymerization of deoxygenated HbS and reducing RBC sickling.[1] **PF-07059013** has demonstrated the ability to bind to hemoglobin with nanomolar affinity and effectively reduce sickling in preclinical models.[1][2][4][5]

These application notes provide detailed protocols for key assays to quantify the binding of **PF-07059013** to hemoglobin and its effects on red blood cell physiology.

## **Quantitative Data Summary**



The following tables summarize the key quantitative data for **PF-07059013** from preclinical studies.

Table 1: In Vitro Binding Affinity and Activity

| Parameter             | Value  | Description                                                                                         |
|-----------------------|--------|-----------------------------------------------------------------------------------------------------|
| Binding Affinity (Ki) | 0.6 nM | The equilibrium dissociation constant for the binding of PF-07059013 to sickle hemoglobin (HbS).[5] |

Table 2: In Vivo Efficacy in Townes SCD Mouse Model



| Parameter                        | Result                  | Description                                                                                                                   |
|----------------------------------|-------------------------|-------------------------------------------------------------------------------------------------------------------------------|
| RBC Sickling Reduction           | 37.8% (±9.0%) decrease  | Reduction in red blood cell sickling under hypoxic conditions compared to vehicle-treated mice.[1][2][3][4]                   |
| Hemoglobin Oxygen Affinity (p50) | 53.7% (±21.2%) decrease | Decrease in the partial pressure of oxygen at which hemoglobin is 50% saturated, indicating increased oxygen affinity.[6]     |
| Hemoglobin Oxygen Affinity (p20) | 84.4% (±2.6%) decrease  | Decrease in the partial pressure of oxygen at which hemoglobin is 20% saturated, a sensitive marker of compound occupancy.[6] |
| Hemoglobin Occupancy             | >40%                    | Percentage of hemoglobin bound by PF-07059013 in vivo.[6]                                                                     |
| Hemoglobin Level                 | 42.4% (±4.2%) increase  | Increase in total hemoglobin concentration, addressing the chronic anemia associated with SCD.[6]                             |
| Hematocrit                       | 30.9% (±0.7%) increase  | Increase in the proportion of red blood cells in the blood.[6]                                                                |
| Red Blood Cell Count             | 39.2% (±9.3%) increase  | Increase in the total number of red blood cells.[6]                                                                           |
| Reticulocyte Count               | 54.7% (±2.4%) decrease  | Decrease in immature red blood cells, indicating reduced hemolysis.[6]                                                        |

## **Experimental Protocols**



## **Hemoglobin Oxygen Affinity Assay (p50 Determination)**

This protocol describes the determination of the oxygen equilibrium curve for hemoglobin in the presence of a test compound, allowing for the calculation of the p50 value.

Principle: The absorbance spectrum of hemoglobin changes depending on its oxygenation state. By exposing a hemoglobin solution to precisely controlled decreasing oxygen concentrations and measuring the corresponding absorbance changes, an oxygen dissociation curve can be generated.

#### Materials:

- Purified human hemoglobin (HbA or HbS)
- PF-07059013 or other test compounds
- Phosphate-buffered saline (PBS), pH 7.4
- Gas-tight cuvettes
- Spectrophotometer with a temperature-controlled cuvette holder
- Gas mixing system (to create precise oxygen/nitrogen mixtures)
- Deoxygenating agent (e.g., sodium dithionite) for baseline correction

#### Procedure:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- Prepare a working solution of hemoglobin in PBS at a concentration of approximately 10 μM.
- Add the test compound to the hemoglobin solution at the desired final concentration. Include a vehicle control (e.g., DMSO).
- Transfer the mixture to a gas-tight cuvette and seal it.
- Place the cuvette in the temperature-controlled spectrophotometer set to 37°C.



- Initially, fully oxygenate the sample by bubbling with 100% oxygen. Record the absorbance spectrum of fully oxygenated hemoglobin.
- Gradually decrease the oxygen tension by introducing precise mixtures of nitrogen and oxygen into the cuvette using the gas mixing system.
- At each oxygen tension level, allow the sample to equilibrate and then record the full absorbance spectrum.
- After achieving a fully deoxygenated state (by bubbling with 100% nitrogen), record the spectrum of deoxygenated hemoglobin. A small amount of sodium dithionite can be added to ensure complete deoxygenation for the final reading.
- Calculate the percentage of oxygenated hemoglobin at each oxygen tension using the recorded absorbance spectra.
- Plot the percentage of oxygenated hemoglobin against the partial pressure of oxygen.
- Fit the data to a sigmoidal curve to determine the p50 value.

## In Vitro Red Blood Cell Sickling Assay

This assay evaluates the ability of a compound to inhibit hypoxia-induced sickling of red blood cells from individuals with sickle cell disease.

Principle: When deoxygenated, HbS polymerizes, causing RBCs to sickle. The percentage of sickled cells can be quantified by microscopy after incubation under hypoxic conditions.

#### Materials:

- Whole blood from an SCD patient
- PF-07059013 or other test compounds
- Hypoxia chamber or gas bag with a low oxygen gas mixture (e.g., 2% O<sub>2</sub>, 5% CO<sub>2</sub>, 93% N<sub>2</sub>)
- Microscope with high-resolution imaging capabilities



- Glass slides and coverslips
- Formaldehyde solution (for fixing cells)

#### Procedure:

- Collect whole blood from an SCD patient in heparinized tubes.
- Wash the RBCs three times with PBS to remove plasma and buffy coat.
- Resuspend the RBCs to a hematocrit of 20% in PBS.
- Pre-incubate the RBC suspension with the test compound or vehicle control at 37°C for 1 hour.
- Place the samples in a hypoxia chamber and incubate at 37°C for 2-4 hours to induce sickling.
- After incubation, fix a small aliquot of the cell suspension with formaldehyde.
- Prepare a wet mount of the fixed cells on a glass slide.
- Using a microscope, capture images of multiple fields of view for each sample.
- Count the number of sickled and normal (discoid) cells in each image. A minimum of 200 cells should be counted per sample.
- Calculate the percentage of sickled cells for each condition.
- Determine the percentage inhibition of sickling by the test compound relative to the vehicle control.

# Hemoglobin Binding Affinity Assay (Fluorescence Quenching)

This protocol provides a generalized method for determining the binding affinity of a compound to hemoglobin using the intrinsic fluorescence of tryptophan residues in the protein.

## Methodological & Application





Principle: The intrinsic fluorescence of tryptophan residues in hemoglobin can be quenched upon the binding of a small molecule. The extent of quenching is dependent on the concentration of the ligand, allowing for the determination of the binding constant.

#### Materials:

- Purified human hemoglobin
- PF-07059013 or other test compounds
- PBS, pH 7.4
- Fluorometer

#### Procedure:

- Prepare a stock solution of hemoglobin in PBS.
- Prepare a series of dilutions of the test compound in PBS.
- In a cuvette, add the hemoglobin solution to a final concentration of approximately 2 μM.
- Set the fluorometer to an excitation wavelength of ~295 nm (to selectively excite tryptophan) and an emission scan range of 300-400 nm.
- Record the fluorescence emission spectrum of the hemoglobin solution alone.
- Titrate the hemoglobin solution with increasing concentrations of the test compound, allowing the mixture to equilibrate for 2-3 minutes after each addition.
- Record the fluorescence emission spectrum after each titration step.
- · Correct the fluorescence intensity for the inner filter effect if necessary.
- Plot the change in fluorescence intensity against the concentration of the test compound.
- Analyze the data using appropriate binding models (e.g., the Stern-Volmer equation) to calculate the binding constant (Ka) or dissociation constant (Kd).



## **Red Blood Cell Partitioning Assay**

This assay determines the extent to which a compound distributes into red blood cells from plasma.

Principle: The compound is incubated with whole blood, and after separation of plasma and RBCs, the concentration of the compound in each fraction is measured, typically by LC-MS/MS.

#### Materials:

- Fresh whole blood (human or animal)
- PF-07059013 or other test compounds
- Centrifuge
- LC-MS/MS system

#### Procedure:

- Prepare a stock solution of the test compound.
- Spike the test compound into fresh whole blood at a known concentration.
- Incubate the blood at 37°C for a specified time (e.g., 60 minutes), with gentle mixing.
- After incubation, take an aliquot of the whole blood for analysis.
- Separate the remaining blood into plasma and RBCs by centrifugation.
- · Carefully collect the plasma.
- Lyse the RBC pellet with a known volume of water.
- Determine the concentration of the test compound in the whole blood, plasma, and lysed RBC fractions using a validated LC-MS/MS method.
- Calculate the blood-to-plasma ratio and the RBC partitioning coefficient.



## **Diagrams**



Click to download full resolution via product page



Caption: Mechanism of action of PF-07059013 in sickle cell disease.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. PF-07059013: A Noncovalent Modulator of Hemoglobin for Treatment of Sickle Cell Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PF-07059013 | Hemoglobin modulator | Probechem Biochemicals [probechem.com]
- 6. PF-07059013: A non-covalent hemoglobin modulator favorably impacts disease state in a mouse model of sickle cell disease PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Quantifying PF-07059013 Binding to Hemoglobin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12408619#quantifying-pf-07059013-binding-to-hemoglobin-assay]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com